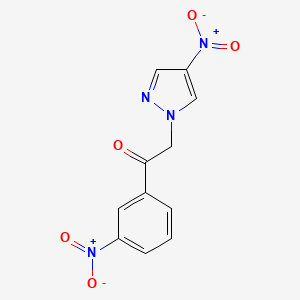

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

CAS No.: 1240572-03-5

Cat. No.: VC11694768

Molecular Formula: C11H8N4O5

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240572-03-5 |

|---|---|

| Molecular Formula | C11H8N4O5 |

| Molecular Weight | 276.20 g/mol |

| IUPAC Name | 1-(3-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-2-1-3-9(4-8)14(17)18/h1-6H,7H2 |

| Standard InChI Key | GHWSXHAISAELDO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Introduction

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles and phenyl derivatives. This compound is of interest due to its potential applications in medicinal chemistry, material science, and as a precursor in various organic synthesis pathways. Its dual nitro groups on the pyrazole and phenyl rings contribute to its reactivity and make it a candidate for further functionalization.

Synthesis

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions:

-

Formation of Pyrazole Core: The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or their equivalents.

-

Functionalization with Nitro Groups: Nitration reactions are performed under controlled conditions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

-

Coupling with Ketone Group: The final step involves coupling the nitro-functionalized pyrazole with a nitrophenyl derivative through electrophilic substitution or similar methodologies.

Analytical Characterization

The structure and purity of the compound are confirmed using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR spectra reveal chemical shifts corresponding to aromatic protons, nitro groups, and the ketone group.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks include strong absorption bands for nitro groups (~1500–1350 cm) and the ketone group (~1700 cm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak at confirms the molecular weight.

-

-

X-ray Crystallography (if applicable):

-

Provides detailed information on bond lengths, angles, and crystal packing.

-

Applications

-

Medicinal Chemistry:

-

Nitro-substituted pyrazoles are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets.

-

-

Material Science:

-

The compound’s electronic properties make it a candidate for use in energetic materials or as intermediates in dye synthesis.

-

-

Synthetic Precursor:

-

The presence of reactive nitro groups allows for further chemical modifications, enabling the synthesis of more complex molecules.

-

Safety Considerations

Nitro compounds are often associated with risks such as flammability and toxicity. Proper handling procedures include:

-

Avoiding exposure to heat or open flames due to potential decomposition.

-

Using personal protective equipment (PPE) to minimize contact with skin or inhalation of dust.

Research Outlook

Further studies on this compound could explore:

-

Biological Activity: Screening for pharmacological properties against specific diseases.

-

Reactivity Studies: Investigating its behavior in various chemical environments.

-

Material Applications: Developing novel materials based on its structural framework.

This article provides an overview of the compound’s structure, properties, synthesis, and potential applications, offering a foundation for researchers interested in exploring its scientific and industrial relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume